molecular formula C14H12O4 B6615956 3-(3-methoxyphenoxy)benzoic acid CAS No. 875845-38-8

3-(3-methoxyphenoxy)benzoic acid

Cat. No.: B6615956
CAS No.: 875845-38-8
M. Wt: 244.24 g/mol
InChI Key: DBDBIRFJEPBPLP-UHFFFAOYSA-N
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Description

3-(3-methoxyphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O4 It is a derivative of benzoic acid, where a methoxyphenoxy group is attached to the benzene ring

Mechanism of Action

Target of Action

3-(3-Methoxyphenoxy)benzoic acid, a derivative of 3-Phenoxybenzoic acid, primarily targets the Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) and Glucokinase . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .

Mode of Action

The compound exhibits agonist activity towards PPAR-γ, meaning it binds to this receptor and activates it . It also has the ability to activate glucokinase, thereby promoting the conversion of glucose to glucose-6-phosphate, a key step in glucose metabolism . Furthermore, it has been found to inhibit protein glycation , a process that can lead to the formation of harmful advanced glycation end products in the body.

Biochemical Pathways

The activation of PPAR-γ and glucokinase by this compound impacts several biochemical pathways. PPAR-γ activation influences lipid metabolism, glucose homeostasis, and inflammatory responses . The activation of glucokinase enhances glucose utilization and insulin secretion, playing a vital role in maintaining glucose homeostasis .

Result of Action

The activation of PPAR-γ and glucokinase by this compound can lead to improved lipid and glucose metabolism, potentially offering therapeutic benefits for conditions like diabetes . The inhibition of protein glycation can prevent the formation of harmful advanced glycation end products, which are implicated in aging and the development of degenerative diseases .

Biochemical Analysis

Biochemical Properties

3-(3-methoxyphenoxy)benzoic acid has been found to interact with various enzymes and proteins. For instance, a bacterial strain, Bacillus sp., was shown to degrade this compound, converting it into 3-(2-methoxyphenoxy) benzoic acid, protocatechuate, phenol, and 3,4-dihydroxy phenol . This suggests that this compound can participate in biochemical reactions involving these enzymes and proteins .

Cellular Effects

Some of its derivatives, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation . These activities suggest that this compound may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not fully known. Its degradation by Bacillus sp. suggests that it may bind to certain enzymes, leading to enzyme activation or inhibition

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Bacillus sp. was shown to degrade 95.6% of 50 mg·L −1 this compound within 72 h in mineral salt medium (MSM) . This suggests that the compound may have a certain degree of stability and degradation over time .

Metabolic Pathways

The metabolic pathways involving this compound are not fully understood. It is known that Bacillus sp. can convert this compound into several other compounds, suggesting that it is involved in certain metabolic pathways .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxy derivatives, quinones, and various substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methoxyphenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-(3-methoxyphenoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-11-5-3-7-13(9-11)18-12-6-2-4-10(8-12)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDBIRFJEPBPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 3-(3-methoxyphenoxy)benzoate (0.090 g; 0.331 mmol) was dissolved in a mixture of NaOH 1M (2 mL) and dioxane (2 mL) and the reaction mixture was stirred at room temperature for 18 hours. The reaction mixture was concentrated under reduced pressure and the residue washed with dichloromethane, acidified to pH 2 with a 6N solution of hydrochloric acid in water, and extracted with ethyl acetate. The organic layer was dried and concentrated under reduced pressure to afford quantitatively the title compound which was used without further purification.
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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